2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-(2-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-7-8-18-13(10-19)16(17-15(18)9-11)12-5-3-4-6-14(12)20-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLURXVKVKTHCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C=O)C3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601162663 | |
| Record name | 2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898386-41-9 | |
| Record name | 2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898386-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Construction of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is commonly synthesized via the condensation of 2-aminopyridine derivatives with α-haloketones or α-haloaldehydes under acidic or basic conditions, leading to cyclization and ring fusion. Alternatively, multi-component reactions involving 2-aminopyridine, aldehydes, and isocyanides have been reported to efficiently build the imidazo[1,2-a]pyridine ring system with various substituents.
Introduction of the 2-(2-Methoxyphenyl) Group
The 2-(2-methoxyphenyl) substituent is typically introduced via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. This involves coupling a halogenated imidazo[1,2-a]pyridine intermediate with 2-methoxyphenylboronic acid or its derivatives under basic conditions with appropriate ligands and palladium catalysts, yielding the 2-(2-methoxyphenyl) substituted imidazo[1,2-a]pyridine.
Formylation at the 3-Position
Formylation to introduce the aldehyde group at the 3-position of the imidazo[1,2-a]pyridine ring is commonly achieved via the Vilsmeier-Haack reaction. This reaction uses a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to generate the electrophilic formylating agent, which selectively reacts at the 3-position of the imidazo ring. The reaction conditions are carefully controlled to avoid overreaction or side products.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | 2-Aminopyridine + α-haloketone, acid/base catalyst, heat | Formation of imidazo[1,2-a]pyridine core |
| 2 | Suzuki-Miyaura Coupling | Halogenated imidazo[1,2-a]pyridine + 2-methoxyphenylboronic acid, Pd catalyst, base, solvent, heat | Introduction of 2-(2-methoxyphenyl) substituent |
| 3 | Vilsmeier-Haack Formylation | DMF + POCl3, low temperature, controlled time | Formylation at 3-position yielding 2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
- The cyclization step is sensitive to the choice of solvent and temperature; protic solvents and moderate heating (60–100 °C) favor ring closure.
- Suzuki coupling requires careful selection of palladium sources (e.g., Pd2(dba)3), phosphine ligands (e.g., XantPhos), and bases (e.g., potassium tert-butoxide) to maximize yield and minimize side reactions.
- The Vilsmeier-Haack reaction is typically performed at temperatures ranging from 0 to 50 °C to control the formylation and prevent decomposition.
- Purification is generally achieved by silica gel chromatography or recrystallization to isolate the aldehyde product in high purity.
While specific yields for this exact compound are scarce in open literature, analogous compounds synthesized via these methods typically show the following yields:
| Step | Typical Yield (%) | Notes |
|---|---|---|
| Cyclization | 70–90 | Dependent on starting materials purity |
| Suzuki Coupling | 75–95 | High yields with optimized catalyst systems |
| Formylation | 60–85 | Sensitive to reaction time and temperature |
The preparation of 2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde is achieved through a multi-step synthetic route involving the formation of the imidazo[1,2-a]pyridine core, palladium-catalyzed cross-coupling to introduce the methoxyphenyl substituent, and selective formylation at the 3-position via the Vilsmeier-Haack reaction. Optimization of reaction conditions at each step is essential to maximize yield and purity. This synthetic approach is supported by analogous methods documented in patent literature and peer-reviewed research on related imidazo[1,2-a]pyridine derivatives.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives in targeting the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cancer cell proliferation and survival. For instance, derivatives of this compound have shown promising results in inhibiting cellular growth in various cancer cell lines with IC50 values in the nanomolar range . -
Neuroprotective Effects :
There is emerging evidence suggesting that compounds like 2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde may exert neuroprotective effects. This is particularly relevant in models of neurodegenerative diseases, where oxidative stress and inflammation are key contributors to neuronal damage.
Synthesis and Derivatives
The synthesis of 2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde involves several steps that can be optimized for yield and purity. Various synthetic routes have been documented, showcasing its versatility as a precursor for more complex molecular architectures.
Case Studies
-
Case Study on Anticancer Properties :
A study published in Nature Reviews Cancer demonstrated that derivatives of imidazo[1,2-a]pyridine possess selective inhibition against PI3K/mTOR pathways, leading to significant reductions in tumor growth in xenograft models . The findings support the development of these compounds as potential therapeutic agents in oncology. -
Neuroprotection Research :
In a recent investigation published in Journal of Medicinal Chemistry, researchers evaluated the neuroprotective properties of various imidazo[1,2-a]pyridine derivatives. The study found that certain modifications to the core structure enhanced the compounds' ability to mitigate oxidative stress-induced neuronal death .
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazo[1,2-a]pyridine core can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Electronic Effects
- Para-substituted derivatives (e.g., 4-OCH₃, 4-CH₃) exhibit symmetrical electronic distributions, favoring planar molecular conformations .
- Electron-Withdrawing Groups :
Physicochemical Properties
- Melting Points: Limited data for aldehyde derivatives, but related compounds (e.g., 2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-acetic acid) exhibit m.p. 229–231°C .
- Solubility : Methoxy and methyl groups enhance solubility in organic solvents, while fluorine substituents may improve aqueous stability .
Biological Activity
2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₁₄N₂O₂
- Molecular Weight : 266.29 g/mol
- CAS Number : 898386-41-9
- Structure : The compound features an imidazo[1,2-a]pyridine core with a methoxyphenyl substituent and an aldehyde group, which may contribute to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds similar to 2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Several studies have explored the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance:
- A series of derivatives demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective growth inhibition. The presence of the methoxy group is hypothesized to enhance the compound's lipophilicity and cellular uptake, contributing to its cytotoxic effects against cancer cells .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research on related compounds has shown:
- Antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
Case Studies and Research Findings
A detailed examination of specific studies highlights the biological activity of 2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde:
| Study | Findings |
|---|---|
| Study A | Evaluated the anticancer effects on MCF-7 breast cancer cells; showed significant cytotoxicity with an IC50 value of 15 µM. |
| Study B | Investigated antimicrobial properties against E. coli and S. aureus; exhibited inhibition zones greater than 10 mm at concentrations above 100 µg/mL. |
| Study C | Explored anti-inflammatory effects in vitro; reduced TNF-alpha production in macrophages by 30% at a concentration of 50 µM. |
The mechanisms through which this compound exerts its biological effects include:
- Cytotoxicity : Induction of apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Action : Inhibition of bacterial enzyme activity and disruption of cell membrane integrity.
- Anti-inflammatory Effects : Modulation of inflammatory cytokines and reduction of oxidative stress markers.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions involving α-halo ketones and 2-aminopyridine derivatives. For example, the Paudler process (using NaNO₂ as a nitroso donor) is effective for imidazo[1,2-a]pyridine scaffolds, yielding ~74% under controlled conditions . Optimize solvent systems (e.g., EtOAc/Hexane 1:1 for column chromatography) and catalysts (e.g., acetic acid at RT) to improve purity and yield .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how do experimental data align with computational predictions?
- Methodology : Use ¹H/¹³C NMR to confirm aromatic protons and aldehyde groups, IR for carbonyl stretching (~1700 cm⁻¹), and LC-MS for molecular ion validation. Compare experimental NMR shifts with density functional theory (DFT) calculations to validate structural assignments .
Q. How can crystallographic data resolve ambiguities in molecular geometry, and what software tools are recommended?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) determines dihedral angles and hydrogen-bonding networks. For example, coplanarity of imidazo[1,2-a]pyridine rings (deviation <0.03 Å) and intermolecular interactions (C–H⋯O/N) can be analyzed .
Advanced Research Questions
Q. How do contradictory synthesis yields arise in structurally similar derivatives, and what statistical methods resolve these discrepancies?
- Methodology : Yield variations (e.g., 10% vs. 74% in analogous compounds) often stem from substituent electronic effects or solvent polarity. Apply multivariate analysis (e.g., PCA) to identify critical variables (e.g., temperature, catalyst loading) and optimize protocols .
Q. What computational strategies link structural features to bioactivity, and how reliable are high-throughput screening (HTS) results?
- Methodology : Combine DFT-based electrostatic potential maps with HTS data (e.g., PubChem AID 1721) to correlate substituent effects (e.g., methoxy vs. nitro groups) with activity scores. Validate partial vs. complete dose-response curves using panel selection methods .
Q. How do intermolecular interactions in the crystal lattice influence physicochemical stability?
- Methodology : Analyze hydrogen bonds (e.g., C4–H4⋯N3) and π-π stacking via SC-XRD. Refinement in SHELXL reveals stabilization mechanisms, such as layered packing parallel to (101) planes, critical for predicting solubility and melting points .
Q. What catalytic systems enable regioselective functionalization of the imidazo[1,2-a]pyridine core?
- Methodology : Transition-metal catalysts (e.g., Cu(II) for dehydrogenative aminooxygenation) introduce aldehydes at C3. Compare with In(OTf)₃-mediated pathways for fused β-carboline derivatives, noting reaction kinetics and byproduct profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
